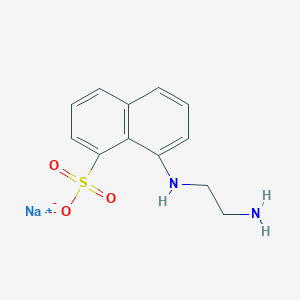

Sal de Sodio de Ácido 8-Naftilamina-1-Sulfónico (Aminoetil)

Descripción general

Descripción

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is a chemical compound known for its applications in various scientific fields. It is characterized by its naphthalene ring structure, which is substituted with an aminoethyl group and a sulfonic acid group, forming a sodium salt. This compound is often used in fluorescence studies due to its unique properties.

Aplicaciones Científicas De Investigación

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is widely used in:

Chemistry: As a fluorescent probe in various analytical techniques.

Biology: In the study of cellular processes and as a marker in fluorescence microscopy.

Industry: Used in the formulation of dyes and pigments due to its stable fluorescence properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt typically involves the reaction of 8-naphthylamine with ethylene diamine and sulfonation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete sulfonation and formation of the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors with precise control over temperature and pH. The process includes the purification of the final product through crystallization and filtration to obtain a high-purity compound suitable for various applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the sulfonic acid group, converting it to sulfonates.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of naphthylamine oxides.

Reduction: Formation of sulfonates.

Substitution: Formation of halogenated or nitrated derivatives.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to fluoresce under specific conditions. The naphthalene ring structure allows for the absorption of light and subsequent emission at a different wavelength, making it useful in fluorescence-based applications. The aminoethyl group enhances its solubility and interaction with biological molecules, while the sulfonic acid group ensures stability in aqueous solutions.

Comparación Con Compuestos Similares

- N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid Sodium Salt

- N-(Aminoethyl)-2-naphthylamine-1-sulfonic Acid Sodium Salt

Comparison: N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescence properties. Compared to its analogs, it offers better stability and solubility, making it more suitable for certain applications in fluorescence studies and industrial formulations.

Actividad Biológica

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid sodium salt, commonly referred to as ANS (8-anilino-1-naphthalenesulfonic acid), is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

- Molecular Formula : C₁₂H₁₄N₂O₃S

- Molecular Weight : 266.32 g/mol

- Solubility : Soluble in DMSO, with a melting point of 345-350°C.

- CAS Number : 50402-57-8

ANS is primarily known for its role as a fluorescent probe that interacts with proteins, particularly in the context of protein folding and stability. Its binding properties allow it to serve as a marker for hydrophobic regions in proteins, which can be critical for understanding protein conformation and dynamics.

1. Protein Binding and Stability

Research indicates that ANS can induce conformational changes in proteins, leading to increased stability under certain conditions. For instance, it has been shown to bind to Toxoplasma gondii ferredoxin-NADP^+ reductase, influencing the protein's hydrophobic exposure and overall stability . This characteristic makes ANS a valuable tool in studies involving protein folding and misfolding.

2. Fluorescence Properties

ANS exhibits strong fluorescence upon binding to proteins, which is utilized in various assays to monitor protein interactions and conformational changes. The fluorescence intensity increases significantly when ANS binds to hydrophobic regions of proteins, making it an effective probe for studying protein dynamics .

Case Studies

- Protein Misfolding Disorders : ANS has been used in studies examining amyloid formation, where it helps elucidate the mechanisms underlying diseases such as Alzheimer's. Its ability to bind misfolded proteins highlights its relevance in neurodegenerative disease research .

- Enzyme Activity Modulation : In enzymatic assays, ANS has been utilized to probe the active sites of various enzymes, providing insights into enzyme kinetics and mechanisms .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

sodium;8-(2-aminoethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEPKDURQAZBIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399485 | |

| Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185503-88-2 | |

| Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.